molecular formula C9H9N5 B13329174 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine

Katalognummer: B13329174
Molekulargewicht: 187.20 g/mol
InChI-Schlüssel: IBSQBFYUNYQHSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrazine moiety. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-6-methylpyrimidine with pyrazine-2-amine in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine is unique due to the presence of both methyl and pyrazine groups, which can enhance its pharmacological properties and make it a versatile compound for various applications .

Eigenschaften

Molekularformel

C9H9N5

Molekulargewicht

187.20 g/mol

IUPAC-Name

2-methyl-6-pyrazin-2-ylpyrimidin-4-amine

InChI

InChI=1S/C9H9N5/c1-6-13-7(4-9(10)14-6)8-5-11-2-3-12-8/h2-5H,1H3,(H2,10,13,14)

InChI-Schlüssel

IBSQBFYUNYQHSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC(=N1)N)C2=NC=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.